p-Guanidinobenzoic acid ethyl ester hydrochloride
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Overview
Description
p-Guanidinobenzoic acid ethyl ester hydrochloride: is an organic compound that belongs to the class of guanidinobenzoic acids. It is characterized by the presence of a guanidine group linked to the benzene ring of a benzoic acid. This compound is commonly used in organic synthesis, pharmaceuticals, and various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Guanidinobenzoic acid ethyl ester hydrochloride typically involves the esterification of p-Guanidinobenzoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process often includes steps such as purification through recrystallization and drying under vacuum to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols under mild to moderate temperature conditions.
Major Products:
Hydrolysis: p-Guanidinobenzoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Guanidinobenzoic acid ethyl ester hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has been studied for its potential use as an inhibitor of certain enzymes, such as trypsin and plasmin, making it valuable in the development of therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of dyes and pigments due to its ability to form stable complexes with various metal ions .
Mechanism of Action
The mechanism by which p-Guanidinobenzoic acid ethyl ester hydrochloride exerts its effects involves the interaction of its guanidine group with specific molecular targets. For example, it can inhibit the activity of enzymes like trypsin by binding to their active sites, thereby preventing substrate access and subsequent catalysis . This interaction is facilitated by the strong electrostatic attraction between the guanidine group and the negatively charged residues in the enzyme’s active site .
Comparison with Similar Compounds
4-Guanidinobenzoic acid: Shares a similar structure but lacks the ethyl ester group.
p-Guanidinobenzoyloxy derivatives: These compounds have variations in the substituents attached to the benzene ring, affecting their reactivity and applications.
Uniqueness: p-Guanidinobenzoic acid ethyl ester hydrochloride is unique due to its ester group, which enhances its solubility and reactivity in organic synthesis. This makes it a versatile intermediate in the preparation of various derivatives and complex molecules .
Properties
CAS No. |
24503-25-1 |
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Molecular Formula |
C10H14ClN3O2 |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
diaminomethylidene-(4-ethoxycarbonylphenyl)azanium;chloride |
InChI |
InChI=1S/C10H13N3O2.ClH/c1-2-15-9(14)7-3-5-8(6-4-7)13-10(11)12;/h3-6H,2H2,1H3,(H4,11,12,13);1H |
InChI Key |
JVKHTQOESNXCQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[NH+]=C(N)N.[Cl-] |
Origin of Product |
United States |
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